methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Properties
IUPAC Name |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-15-6-4-3-5-7-15)18(16-8-10-25-11-9-16)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNPOUCSDZJTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of an intermediate compound through the reaction of a pyridine derivative with a benzylamine. This intermediate can then undergo cyclization and further functionalization to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on the compound’s binding affinity and specificity are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate include other pyrano[3,2-c]pyridine derivatives and heterocyclic compounds with similar functional groups. Examples include:
- 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Indole derivatives with similar structural features
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 414.41 g/mol. The structure features a pyran ring fused with a pyridine ring, contributing to its unique chemical properties.
Target Interactions
This compound is hypothesized to interact with specific enzymes or receptors in biological systems. The precise targets depend on the structural characteristics of the compound and its functional groups. Potential interactions may include:
- Hydrogen bonding : Facilitating binding to target proteins.
- Ionic interactions : Contributing to the stability of the compound-receptor complex.
- Hydrophobic interactions : Enhancing affinity towards lipid membranes or hydrophobic pockets within proteins.
Biochemical Pathways
The biological effects of this compound may influence various biochemical pathways. For instance:
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, altering signaling cascades.
Pharmacological Effects
Research indicates that compounds within this class exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Certain pyrano[3,2-c]pyridines have been studied for their potential to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Compounds have been evaluated for their ability to reduce inflammation in experimental models.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Reduces inflammation in vivo |
Case Studies
Several studies have explored the biological activity of similar compounds:
- In vitro Studies : Research has demonstrated that related pyrano[3,2-c]pyridine derivatives exhibit significant cytotoxicity against HeLa and MCF7 cancer cell lines.
- Animal Models : In vivo experiments have indicated potential anti-inflammatory effects in murine models induced by lipopolysaccharide (LPS).
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining pyridine derivatives with benzylamines under controlled conditions.
- Cyclization : Formation of the pyran ring through cyclization reactions involving appropriate precursors.
Comparison with Similar Compounds
Methyl 2-amino-6-benzyl-7-methyl-5-oxo derivatives share structural similarities with other heterocyclic compounds known for their biological activities. For example:
| Compound | Similarity | Biological Activity |
|---|---|---|
| 2-amino-6-benzyl-7-methyl derivatives | Structural framework | Anticancer and antimicrobial |
| Indole derivatives | Heterocyclic nature | Diverse pharmacological effects |
Q & A
Q. What are the key synthetic methodologies for preparing methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Formation of the pyrano-pyridine core via cyclization of intermediates such as ethyl acetoacetate derivatives and substituted benzaldehydes.
- Functionalization : Introduction of the pyridin-4-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Esterification : Final step using methyl chloroformate or methanol under acidic conditions to install the carboxylate group .
Key Considerations : Optimize solvent choice (e.g., DMF or ethanol) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .
Q. How is the compound characterized structurally and analytically post-synthesis?
- X-ray Crystallography : Resolves stereochemistry and confirms the fused pyrano-pyridine system (e.g., analogous structures in and ) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents; DMF may improve solubility of intermediates .
- Temperature Control : Gradual heating (60–80°C) prevents side reactions like premature ester hydrolysis .
Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, temperature) .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., Gaussian09) to validate assignments .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the benzyl group) .
Q. What strategies mitigate instability of the ester group during storage?
Q. How does the pyridin-4-yl group influence the compound’s reactivity in downstream functionalization?
- Electronic Effects : The electron-deficient pyridine ring directs electrophilic substitution to the meta position .
- Coordination Sites : The nitrogen atom can act as a ligand in metal-catalyzed reactions (e.g., Ru-catalyzed oxidation) .
- Steric Hindrance : Substituents on the pyridine ring may impede access to reactive sites, requiring bulky ligands (e.g., t-BuXPhos) in cross-coupling .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
